molecular formula C8H9BrN2O2 B189039 2-bromo-N,N-dimethyl-4-nitroaniline CAS No. 64230-23-5

2-bromo-N,N-dimethyl-4-nitroaniline

Cat. No. B189039
CAS RN: 64230-23-5
M. Wt: 245.07 g/mol
InChI Key: SITKZBWMJBVSID-UHFFFAOYSA-N
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Description

“2-bromo-N,N-dimethyl-4-nitroaniline” is a chemical compound with the molecular formula C8H9BrN2O2 . It is used in various applications, including as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .


Molecular Structure Analysis

The molecular structure of “2-bromo-N,N-dimethyl-4-nitroaniline” consists of 8 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 243.98500 .

Scientific Research Applications

Determination of Iodine Content

  • Summary of the Application : 4-Bromo-N,N-dimethylaniline is used as an internal standard in the determination of iodine content . This can be applied to various substances, including pharmaceuticals, iodized table salt, and organic compounds found in milk and vegetables .
  • Methods of Application or Experimental Procedures : While the exact procedures can vary depending on the specific sample being analyzed, the general process involves using 4-Bromo-N,N-dimethylaniline as an internal standard in a chemical assay. This assay can then measure the amount of iodine present in the sample, whether it’s present as iodide, iodate, or covalently bound to organic compounds .
  • Results or Outcomes : The results of these assays provide a quantitative measure of the iodine content in the sample. This can be important for quality control in pharmaceutical manufacturing, ensuring the correct iodine content in iodized table salt, or monitoring the iodine content in food products .

Safety And Hazards

“2-bromo-N,N-dimethyl-4-nitroaniline” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-N,N-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITKZBWMJBVSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397196
Record name 2-bromo-N,N-dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N,N-dimethyl-4-nitroaniline

CAS RN

64230-23-5
Record name 2-bromo-N,N-dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Rosevear, JFK Wilshire - Australian Journal of Chemistry, 1977 - CSIRO Publishing
The reaction of some representative N,N-dimethylanilines with dibromoisocyanuric acid has been investigated. In many cases, mixtures of brominated products were obtained; these …
Number of citations: 7 www.publish.csiro.au
S Paladugu, PS Mainkar, S Chandrasekhar - ACS omega, 2018 - ACS Publications
The FDA-approved drug for the treatment of asthma, zafirlukast, is synthesized engaging multiple catalytic reactions including a new method for the construction of 3-aroylindoles via …
Number of citations: 11 pubs.acs.org
XJ Xu, A Amuti, A Wusiman - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
An approach has been developed for the amidation (halogenation) of tertiary arylamines by electrophilic activation using N‐haloimide/amides. Several control experiments have been …
Number of citations: 8 onlinelibrary.wiley.com
TP Petersen, AF Larsen, A Ritzén… - The Journal of organic …, 2013 - ACS Publications
A safe, practical, and scalable continuous flow protocol for the in situ generation of dimethylamine from DMF followed by nucleophilic aromatic substitution of a broad range of aromatic …
Number of citations: 49 pubs.acs.org

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